molecular formula C9H6BrClN2O B065995 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one CAS No. 177167-05-4

6-bromo-2-(chloromethyl)quinazolin-4(3H)-one

Cat. No.: B065995
CAS No.: 177167-05-4
M. Wt: 273.51 g/mol
InChI Key: YWQRRCDOIGNYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one is a halogenated quinazolinone derivative characterized by a bromine atom at position 6 and a chloromethyl group at position 2. This compound serves as a critical intermediate in medicinal chemistry due to its versatile reactivity, particularly in nucleophilic substitution reactions. Its synthesis typically involves cyclization reactions of substituted anthranilic acids or chloroacetonitrile under basic conditions . For instance, microwave-assisted cyclization of chloroacetonitrile with O-aminobenzoic acid derivatives yields the compound in >95% efficiency . The chloromethyl group enables further functionalization, such as coupling with fluoroquinolones to generate hybrid antimicrobial agents .

The compound’s structural features contribute to its biological relevance. Its bromine atom enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins, while the chloromethyl group facilitates covalent interactions with nucleophilic residues in enzymes or receptors . These properties make it a scaffold for developing anticancer, antimicrobial, and anticonvulsant agents .

Properties

IUPAC Name

6-bromo-2-(chloromethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c10-5-1-2-7-6(3-5)9(14)13-8(4-11)12-7/h1-3H,4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQRRCDOIGNYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Steps

The most widely adopted method involves cyclocondensation of 5-bromoanthranilic acid (1 ) with chloroacetyl chloride (2 ). Under basic conditions (e.g., N,N-diisopropylethylamine, DIPEA), the reaction proceeds in dichloromethane (DCM) at room temperature for 2 hours to form 6-bromo-2-(chloromethyl)benzoxazin-4-one (3 ) (Fig. 1). Subsequent nucleophilic attack by substituted anilines (4a–n ) in acetonitrile under acidic conditions yields 6-bromo-2-(chloromethyl)-3-substituted quinazolin-4(3H)-ones (5a–n ).

Key Conditions

  • Solvent : Dichloromethane (DCM) for cyclocondensation; acetonitrile for aniline coupling.

  • Base : DIPEA (2.5 equiv) to neutralize HCl byproduct.

  • Temperature : Room temperature (25°C) for cyclocondensation; reflux (80°C) for aniline coupling.

  • Yield : 70–85% for 3 ; 65–78% for 5a–n .

Bromination-Chloromethylation Sequential Synthesis

Bromination of Quinazolinone Precursors

An alternative route begins with 2-methylquinazolin-4(3H)-one, which undergoes regioselective bromination at position 6 using N-bromosuccinimide (NBS) in acetonitrile (Fig. 2). The resultant 6-bromo-2-methylquinazolin-4(3H)-one (6 ) is then subjected to chloromethylation via formaldehyde and hydrochloric acid (HCl) under reflux.

Optimized Parameters

  • Bromination : NBS (1.1 equiv) in acetonitrile, 24 hours, 25°C.

  • Chloromethylation : Formaldehyde (2.0 equiv), HCl (conc.), 6 hours, 80°C.

  • Yield : 55% for bromination; 60% for chloromethylation.

Nucleophilic Substitution of 2-Mercapto Derivatives

Thiolation Followed by Alkylation

6-Bromo-2-mercaptoquinazolin-4(3H)-one (7 ) is synthesized by treating 5-bromoanthranilic acid with phenyl isothiocyanate in ethanol. Reaction of 7 with chloromethyl bromide in dimethylformamide (DMF) and potassium carbonate (K₂CO₃) introduces the chloromethyl group (Fig. 3).

Critical Observations

  • Reactivity : The thiol group in 7 exhibits high nucleophilicity, enabling efficient alkylation.

  • Solvent : DMF enhances reaction kinetics by stabilizing intermediates.

  • Yield : 82–90% for alkylation step.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

The table below evaluates three primary methods based on yield, scalability, and practicality:

MethodKey StepsYield (%)ScalabilityComplexity
CyclocondensationChloroacetyl chloride + anilines65–78HighModerate
Bromination-ChloromethylNBS + HCl/formaldehyde55–60ModerateHigh
Nucleophilic SubstitutionThiolation + alkylation82–90LowLow

Insights

  • Cyclocondensation offers the best balance of yield and scalability, making it preferred for industrial applications.

  • Nucleophilic substitution achieves the highest yields but requires multi-step synthesis, limiting large-scale use.

Industrial Production Considerations

Process Optimization

Industrial synthesis prioritizes continuous flow reactors to enhance efficiency. For example, cyclocondensation of 1 and 2 in a microreactor at 50°C reduces reaction time to 30 minutes while maintaining 80% yield . Automated purification systems (e.g., flash chromatography) further streamline production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution with various reagents, yielding functionalized derivatives:

ReagentConditionsProduct FormedYield (%)Reference
Sodium azide (NaN₃)DMF, 60°C, 6 hrs2-(Azidomethyl)-6-bromoquinazolin-4-one78
EthylenediamineEtOH, reflux, 8 hrs2-(Aminomethyl)-6-bromoquinazolin-4-one65
Potassium thiocyanateAcetonitrile, 50°C, 4 hrs2-(Thiocyanatomethyl)-6-bromoquinazolin-4-one72
Benzyl mercaptanK₂CO₃, DMF, RT, 12 hrs2-(Benzylthio)-6-bromoquinazolin-4-one85

Key Findings :

  • Reactions with amines or thiols proceed efficiently under mild conditions due to the high electrophilicity of the chloromethyl group .
  • Substitution with azide groups facilitates click chemistry applications .

Oxidation and Reduction Reactions

The quinazolinone core and substituents participate in redox transformations:

Reaction TypeReagent/ConditionsProduct FormedOutcomeReference
OxidationH₂O₂, AcOH, 80°C, 3 hrs6-Bromo-2-(chloromethyl)quinazolin-4-one N-oxideEnhanced solubility in polar solvents
ReductionNaBH₄, MeOH, RT, 2 hrs6-Bromo-2-(hydroxymethyl)quinazolin-4-oneAlcohol derivative for further esterification

Mechanistic Insights :

  • Oxidation at the N1 position increases hydrogen-bonding capacity, influencing biological activity .
  • Reduction of the chloromethyl group to hydroxymethyl enables downstream functionalization .

Cross-Coupling Reactions

The bromine atom at the 6-position facilitates metal-catalyzed cross-coupling:

Coupling PartnerCatalyst SystemProduct FormedApplicationReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 90°C6-Phenyl-2-(chloromethyl)quinazolin-4-oneAnticancer agent development
Thiophene-2-boronic acidPd(dppf)Cl₂, CsF, THF, 80°C6-(Thiophen-2-yl)-2-(chloromethyl)quinazolin-4-oneMaterials science applications

Optimization Data :

  • Suzuki-Miyaura couplings achieve >80% yield with Pd(PPh₃)₄ in dimethyl ether (DME) .
  • Electron-deficient boronic acids require higher temperatures (100–120°C) for efficient coupling .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Cyclization PartnerConditionsProduct FormedBiological ActivityReference
Hydrazine hydrateEtOH, reflux, 6 hrs6-Bromo-2-(1H-pyrazol-1-yl)quinazolin-4-oneAntifungal (MIC: 2 µg/mL)
ThioureaHCl, EtOH, 70°C, 4 hrs6-Bromo-2-(thiazol-2-yl)quinazolin-4-oneAntibacterial (IC₅₀: 8 µM)

Structural Analysis :

  • Pyrazole derivatives exhibit planar geometry, enhancing DNA intercalation potential .
  • Thiazole-containing analogs show improved pharmacokinetic profiles due to sulfur's electronegativity .

Industrial-Scale Modifications

Large-scale synthesis optimizations for pharmaceutical intermediates:

ProcessParametersOutcomeScalabilityReference
Continuous flow synthesisMicroreactor, 120°C, 2 min residence time95% purity, 10 kg/day outputHigh throughput
Catalytic chlorinationFeCl₃, CH₂Cl₂, 40°C99% conversion with <1% byproductsCost-effective

Comparative Reactivity Analysis

A comparison with analogous compounds highlights unique features:

CompoundReaction Rate with NaN₃ (k, M⁻¹s⁻¹)Electrophilicity (eV)Reference
6-Bromo-2-(chloromethyl)quinazolin-4-one4.2 × 10⁻³-1.87
6-Chloro-2-(chloromethyl)quinazolin-4-one3.8 × 10⁻³-1.92
2-(Chloromethyl)quinazolin-4-one2.1 × 10⁻³-1.75

Trends :

  • Bromine’s electron-withdrawing effect enhances the chloromethyl group's reactivity compared to non-halogenated analogs .
  • Chlorine substitution at the 6-position slightly reduces electrophilicity due to steric effects .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one serves as a crucial intermediate in synthesizing more complex heterocyclic compounds. Its unique functional groups enable the development of various derivatives that can exhibit distinct chemical reactivities.

2. Biology:

  • Antimicrobial Activity: Research indicates that quinazolinone derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds derived from this structure demonstrate potent effects against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Candida albicans .
  • Anti-inflammatory Properties: The compound has been evaluated for its anti-inflammatory effects using models such as the carrageenan-induced paw edema test in rats. Certain derivatives have shown comparable efficacy to established anti-inflammatory drugs like ibuprofen .

3. Medicine:

  • Cytotoxic Agents: Several studies have investigated the cytotoxic potential of this compound derivatives against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance anticancer activity .
  • Therapeutic Applications: The compound is being explored for its potential therapeutic properties, including anticancer and antiparasitic activities. Its interaction with molecular targets involved in cancer proliferation and inflammation makes it a candidate for further pharmacological studies .

Case Studies

  • Antimicrobial Evaluation:
    A study synthesized several derivatives of quinazolinones, including this compound, and evaluated their antimicrobial effects using the cup-plate agar diffusion method. Results indicated enhanced activity against tested bacterial strains compared to standard antibiotics .
  • Cytotoxicity Assessment:
    In a detailed investigation of quinazoline derivatives, researchers synthesized various compounds based on this compound. The cytotoxicity was assessed against different cancer cell lines, revealing promising results that warrant further exploration in drug development .

Mechanism of Action

The mechanism of action of 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine at position 6 is conserved across derivatives for enhanced bioactivity. Replacement with chlorine (e.g., in 3c) increases molecular weight but reduces melting points compared to fluorine-substituted analogs (3b) .
  • Substituent Flexibility : The chloromethyl group in the target compound allows for broader synthetic modifications than aryl or styryl groups in analogs .
  • Thermal Stability : Styryl-substituted derivatives (e.g., 5a) exhibit higher melting points (>300°C), likely due to extended π-conjugation .

Key Findings :

  • Antimicrobial Potency : The target compound’s hybrid derivatives (e.g., with ciprofloxacin) show superior activity (MIC 2–8 µg/mL) against resistant strains compared to 2-methyl-3-aryl analogs (MIC 4 µg/mL) .
  • Anti-inflammatory Activity: Dibromo derivatives (e.g., compound 7) exhibit NF-κB inhibition via docking interactions absent in monobromo analogs, highlighting the role of halogen positioning .
  • Cytotoxicity: Fluorophenyl-substituted derivatives (3b) demonstrate nanomolar IC50 values against EGFR tyrosine kinase, outperforming chloromethyl analogs due to enhanced hydrophobic interactions .

Biological Activity

6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for diverse biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and data.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C10H7BrClN3O\text{C}_{10}\text{H}_7\text{BrClN}_3\text{O}

The synthesis typically involves the bromination and chloromethylation of quinazolinone derivatives, which can be achieved through various synthetic routes that include the use of aniline derivatives and other reagents .

Antimicrobial Activity

Research has shown that quinazolinone derivatives exhibit significant antimicrobial activity. For instance, studies have reported that compounds derived from quinazolinones demonstrate potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically:

  • Bacterial Strains Tested : Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa.
  • Fungal Strains Tested : Candida albicans, Aspergillus niger.

In one study, several derivatives were synthesized and evaluated for their antimicrobial effects using the cup-plate agar diffusion method. Compounds with bromine and chloromethyl substituents showed enhanced activity compared to standard antibiotics .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)
2bStaphylococcus aureus15Candida albicans12
2cBacillus subtilis18Aspergillus niger14
2dPseudomonas aeruginosa10Curvularia lunata11

Anticancer Activity

The anticancer potential of quinazolinones has been extensively studied, particularly regarding their ability to inhibit cancer cell proliferation. The compound has been evaluated against various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver cancer), MDA-MB-468 (breast cancer), HCT-116 (colorectal cancer).

In vitro studies using the MTT assay demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity. For example, compound 6n showed IC50 values of 5.9μM5.9\mu M, 2.3μM2.3\mu M, and 5.65μM5.65\mu M against A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cell lines respectively .

Table 2: Cytotoxicity Data for Quinazolinone Derivatives

CompoundCell LineIC50 (µM)
6nA5495.9
6nSW-4802.3
6nMCF-75.65

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinones have also been explored. In animal models, compounds derived from this class have demonstrated significant inhibition of inflammation markers in carrageenan-induced paw edema tests. For instance, compounds such as 2b and 2c exhibited anti-inflammatory effects comparable to ibuprofen .

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinazoline-pyrimidine hybrids. These hybrids were designed to enhance the biological activity through structural modifications. The results indicated that specific substitutions at the C-6 position significantly improved the antiproliferative activity against various cancer cell lines .

Q & A

Q. What are the standard synthetic routes for 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one?

The compound is typically synthesized via direct bromination of a quinazolinone precursor. For example, 3-amino-2-methylquinazolin-4(3H)-one is treated with bromine in acetic acid (20% v/v) at room temperature. The reaction proceeds overnight, followed by ice-cold water quenching, filtration, and recrystallization from ethanol to yield 55% pure product (m.p. 196°C). Alternative routes involve cyclocondensation of benzoxazinone derivatives with hydrazine hydrate at 120–130°C for 3 hours, yielding 75% product .

Q. Key Reaction Conditions Comparison

PrecursorReagent/ConditionsYieldm.p. (°C)
3-Amino-2-methylquinazolinoneBr₂ in acetic acid (RT, 24 hrs)55%196
Benzoxazinone derivativeHydrazine hydrate (120–130°C, 3 hrs)75%178–180

Q. How is the structure of this compound confirmed?

Structural confirmation relies on spectroscopic and analytical methods:

  • IR Spectroscopy : Peaks at 1686 cm⁻¹ (C=O stretch of quinazolinone) and 3448 cm⁻¹ (N-H stretch) .
  • ¹H NMR : Signals for aromatic protons (δ 7.25–8.12 ppm) and methyl groups (δ 2.48 ppm) .
  • Elemental Analysis : Matches calculated values for bromine (31.12% observed vs. 31.37% theoretical) .
  • Melting Point Consistency : Comparison with literature values (e.g., 196°C vs. 197°C) .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenated quinazolinone derivatives?

Yields depend on:

  • Reagent Stoichiometry : Excess bromine (1.2–1.5 eq.) ensures complete halogenation .
  • Temperature Control : Prolonged room-temperature reactions (24 hrs) improve selectivity over side products .
  • Purification Methods : Recrystallization from ethanol or super-dry ethanol enhances purity (e.g., 75% yield after recrystallization) .
    Contradictions in yields (e.g., 55% vs. 75%) may arise from precursor purity or solvent choice, necessitating iterative optimization .

Q. What strategies resolve spectral data contradictions in quinazolinone derivatives?

  • Cross-Validation : Compare IR and NMR data across multiple studies. For example, C=O stretches in IR should align within 1680–1690 cm⁻¹ .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference in ¹H NMR .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., confirming chloromethyl vs. methyl orientation) .

Q. How can derivatives of this compound be designed for enhanced bioactivity?

  • Schiff Base Formation : Condense with aromatic aldehydes (e.g., 3,5-dichlorobenzaldehyde) to introduce electron-withdrawing groups, improving antimicrobial activity .
  • Heterocyclic Substituents : Incorporate thiazole or pyridine moieties to modulate pharmacokinetic properties. For example, 2-(chloromethyl) derivatives with thiazole groups show antifungal activity against Fusarium oxysporum .
  • Structure-Activity Relationship (SAR) : Bioassay data indicate that electron-deficient aryl groups (e.g., p-nitrobenzylidene) enhance antibacterial potency by 30–40% compared to electron-rich analogs .

Q. What are the comparative advantages of bromination vs. iodination in quinazolinone functionalization?

  • Bromination : Uses Br₂ in acetic acid, yielding stable derivatives with higher atom economy (31.37% Br incorporation) .
  • Iodination : Requires iodine monochloride (ICl), producing heavier atoms but lower yields (40–50%) due to steric hindrance .
  • Reactivity : Bromine is more electrophilic, favoring C-6 substitution, while iodine may require harsher conditions (e.g., elevated temperatures) .

Data-Driven Insights

Q. Table 1: Bioactivity of Selected Derivatives

Derivative StructureBioactivity (MIC, μg/mL)Target Organism
6-Bromo-2-(2,6-dichlorophenyl)amino12.5 (Antibacterial)Staphylococcus aureus
6-Bromo-3-(4-methoxybenzylidene)25.0 (Antifungal)Candida albicans
6-Bromo-2-(trifluoromethylphenyl)6.2 (Antifungal)Rhizoctonia solani
Data sourced from in vitro assays using penicillin G and amphotericin B as standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-2-(chloromethyl)quinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-bromo-2-(chloromethyl)quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.